(4-Chlorophenyl)[5-(4-chlorophenyl)-2-furyl]methanone
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Overview
Description
4-Chlorobenzophenone is an organic compound with the chemical formula
C13H9ClO
and a molecular weight of 216.663 g/mol . It belongs to the class of aryl ketones and consists of a benzophenone core with a chlorine atom attached to one of the phenyl rings.Preparation Methods
Synthetic Routes::
Friedel-Crafts Acylation: The most common method involves acylation of chlorobenzene using benzoyl chloride in the presence of Lewis acid catalysts (such as aluminum chloride or ferric chloride). The reaction proceeds via electrophilic aromatic substitution, leading to the formation of 4-chlorobenzophenone.
Ketone Formation: Another approach is the direct ketone formation by reacting 4-chlorobenzoyl chloride with benzene in the presence of a base.
Industrial Production:: 4-Chlorobenzophenone is industrially synthesized using the Friedel-Crafts acylation method due to its efficiency and scalability.
Chemical Reactions Analysis
4-Chlorobenzophenone undergoes various reactions:
Reduction: Reduction with strong reducing agents (such as lithium aluminum hydride) converts it to 4-chlorodiphenylmethanol.
Oxidation: Oxidation can yield 4-chlorobenzophenone oxime or 4-chlorobenzophenone hydrazone.
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents: Reagents like Grignard reagents, sodium borohydride, and hydrazine are commonly used.
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
4-Chlorobenzophenone finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Photophysics and Photochemistry: Studying excited-state properties due to its UV absorption.
Medicinal Chemistry: Used in drug development due to its structural resemblance to certain pharmacophores.
Polymer Chemistry: As a monomer in polymerization reactions.
Mechanism of Action
The exact mechanism of action for 4-chlorobenzophenone’s effects depends on its specific application. For instance:
- In photophysics, it acts as a sensitizer in photochemical reactions.
- In medicinal chemistry, it may interact with specific biological targets.
Comparison with Similar Compounds
4-Chlorobenzophenone is unique due to its combination of a benzophenone core and a chlorophenyl group. Similar compounds include other benzophenones, but their substituents differ.
Properties
Molecular Formula |
C17H10Cl2O2 |
---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
(4-chlorophenyl)-[5-(4-chlorophenyl)furan-2-yl]methanone |
InChI |
InChI=1S/C17H10Cl2O2/c18-13-5-1-11(2-6-13)15-9-10-16(21-15)17(20)12-3-7-14(19)8-4-12/h1-10H |
InChI Key |
ZMHGMLAQJPEJFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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